(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin
Brand Name: Vulcanchem
CAS No.: 153215-70-4
VCID: VC0129558
InChI: InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1
SMILES: C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF
Molecular Formula: C23H28FNO2
Molecular Weight: 369.48

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin

CAS No.: 153215-70-4

Cat. No.: VC0129558

Molecular Formula: C23H28FNO2

Molecular Weight: 369.48

* For research use only. Not for human or veterinary use.

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin - 153215-70-4

Specification

CAS No. 153215-70-4
Molecular Formula C23H28FNO2
Molecular Weight 369.48
IUPAC Name (2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol
Standard InChI InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1
Standard InChI Key QDERQSYUBLZZNW-FGZHOGPDSA-N
SMILES C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF

Introduction

Chemical Identity and Basic Properties

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin belongs to the benzovesamicol class of compounds, specifically designed as a derivative of vesamicol with modifications to enhance its pharmacological properties and imaging potential. This compound is characterized by its specific stereochemistry at the 2R,3R positions, which is critical for its high binding affinity. The molecule appears as colorless crystals according to available physical descriptions . The compound has several synonyms in scientific literature, including (-)-FEBV, (-)-5-(2-fluoroethoxy)-benzovesamicol, and more technically descriptive names relating to its chemical structure .

The chemical identity of this compound can be comprehensively described through its fundamental parameters, which are summarized in Table 1. These parameters provide essential information for researchers working with this molecule in various contexts, from medicinal chemistry to imaging applications.

Table 1: Chemical Identity of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin

ParameterInformation
CAS Number153215-70-4
Molecular FormulaC23H28FNO2
Molecular Weight369.47 g/mol
Common Names(-)-FEBV, (-)-5-(2-fluoroethoxy)-benzovesamicol
AppearanceColorless crystals
Stereochemistry(2R,3R)-trans configuration

The molecular structure features a tetralin (1,2,3,4-tetrahydronaphthalene) core with specific functional group modifications that contribute to its biological activity and imaging potential. The 5-position fluoroethoxy substitution represents a critical modification that enables potential radiolabeling for imaging applications while maintaining high binding affinity for the target receptor .

Physical and Chemical Properties

The physical and chemical properties of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin are important determinants of its behavior in biological systems and its utility in research applications. The available data includes both experimentally determined and computationally predicted properties, providing a comprehensive understanding of this compound's characteristics.

The molecule's structure incorporates several key functional groups: a hydroxyl group at the 2-position, a phenylpiperidino group at the 3-position, and a fluoroethoxy group at the 5-position of the tetralin scaffold. This specific arrangement of functional groups contributes to its unique chemical properties and biological interactions. The predicted physicochemical properties provide insight into its behavior in various environments and its potential for drug development or imaging applications.

Table 2: Physical and Chemical Properties

PropertyValueSource
Boiling Point538.4 ± 50.0 °C (Predicted)
Density1.174 ± 0.06 g/cm³ (Predicted)
pKa14.58 ± 0.40 (Predicted)
Log P3.45 (Calculated)
Molecular StructureTetralin derivative with specific stereochemistry

The calculated Log P value of 3.45 indicates that this compound has appropriate lipophilicity for crossing the blood-brain barrier, a crucial property for neuroimaging agents targeting central nervous system structures . The relatively high pKa value suggests that the compound exists predominantly in its non-ionized form at physiological pH, which may facilitate its membrane permeability.

Stereochemistry and Structure-Activity Relationships

The stereochemistry of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin plays a critical role in its biological activity. The 2R,3R configuration and trans relationship between the hydroxyl and phenylpiperidino groups are essential for optimal binding to the vesicular acetylcholine transporter (VAChT). Experimental evidence demonstrates significant stereoselectivity in VAChT binding, with the (-) isomer exhibiting substantially higher affinity compared to the (+) isomer .

Research has shown that the position of substitution on the tetralin moiety significantly influences binding affinity. Specifically, compounds with 5-position substitutions, like (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin, demonstrate higher VAChT binding affinity compared to either non-substituted analogs or those with substitutions at other positions, particularly the 8-position . This structure-activity relationship has been consistently reported in the literature and represents an important consideration in the design of VAChT-targeting compounds.

The binding affinities of different stereoisomers and positional isomers have been experimentally determined, demonstrating the critical nature of these structural features:

Table 3: Structure-Activity Relationships - Binding Affinities

CompoundVAChT Binding (Ki, nM)Stereoselectivity FactorReference
(-)-(2R,3R)-18a (5-substituted)0.59 ± 0.06-
(+)-18a (5-substituted)13.0 ± 2.20~22-fold less active
18a (racemic, 5-substituted)1.55 ± 0.18-
18b (8-substituted)92.80 ± 22.20~60-fold less active

These data clearly demonstrate that both stereochemistry and substitution position profoundly impact the compound's affinity for VAChT. The ~22-fold difference in binding affinity between the (-) and (+) isomers underscores the importance of utilizing the enantiopure (-)-(2R,3R) form for optimal biological activity and imaging applications .

Pharmacological Properties and Applications

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin has been extensively studied for its pharmacological properties, particularly its interaction with the vesicular acetylcholine transporter (VAChT). VAChT plays a crucial role in cholinergic neurotransmission by transporting acetylcholine from the cytoplasm into synaptic vesicles, making it an important target for both therapeutic development and neuroimaging applications.

The compound demonstrates exceptional selectivity for VAChT compared to sigma receptors, with a selectivity factor exceeding 10,000-fold . This high degree of selectivity is particularly significant as many VAChT inhibitors also show affinity for sigma receptors, which can complicate their use in research and potential clinical applications. The remarkable selectivity profile of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin represents a substantial improvement over earlier VAChT inhibitors such as vesamicol.

In preclinical studies, the compound has demonstrated promising pharmacokinetic and biodistribution properties. Animal studies have shown that it effectively crosses the blood-brain barrier and exhibits significant retention in VAChT-rich brain regions, particularly the striatum. In rat studies, the compound showed persistent retention (0.800 %ID/g) in striatal tissue from 5 to 120 minutes post-injection, confirming both blood-brain barrier penetration and target engagement .

Applications in Molecular Imaging

The development of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin represents a significant advancement in the field of molecular imaging, particularly for visualizing cholinergic neurons and pathways in the brain. The compound has been investigated as a promising positron emission tomography (PET) tracer, leveraging its fluorine-containing structure for potential radiolabeling with fluorine-18 (18F), a commonly used PET radioisotope .

The ability to non-invasively visualize and quantify VAChT distribution and density in the brain has substantial implications for neuroscience research and potential clinical applications. Cholinergic dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. A highly selective VAChT imaging agent could provide valuable insights into the pathophysiology of these conditions and potentially serve as a biomarker for disease progression or treatment response.

High-performance liquid chromatography (HPLC) metabolite analysis of non-human primate plasma has demonstrated that the compound exhibits good in vivo stability , an important characteristic for PET tracers as excessive metabolic degradation can complicate image interpretation and quantification. This stability, combined with its favorable pharmacokinetic profile and high target selectivity, positions (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin as a promising candidate for further development as a clinical imaging agent.

The development of this compound builds upon earlier work with related structures such as 5-(N-methyl-amino)benzovesamicol (MABV), N-ethyl-fluoroacetamidobenzovesamicol (NEFA), and the SPECT tracer (-)-5-[123I]iodo-benzovesamicol ([123I]IBVM), which has been used for mapping cholinergic terminals in the human brain . The incorporation of a fluoroethoxy group at the 5-position represents a strategic modification that maintains high VAChT affinity while enabling radiolabeling for PET imaging applications.

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